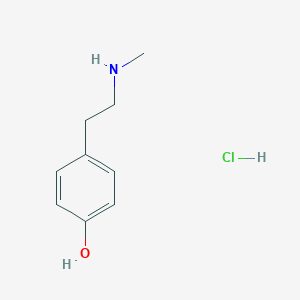

N-Methyltyramine hydrochloride

描述

N-Methyltyramine hydrochloride, also known as 4-hydroxy-N-methylphenethylamine hydrochloride, is a naturally occurring protoalkaloid found in various plant species. It is the N-methyl analog of tyramine, a well-known biogenic trace amine. This compound is recognized for its pharmacological properties, including its role as an adrenergic agonist .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of N-Methyltyramine hydrochloride involves the N-methylation of tyramine. This can be achieved through the action of the enzyme phenylethanolamine N-methyltransferase in humans or tyramine N-methyltransferase in plants .

Industrial Production Methods: For industrial production, a common method involves reacting tyramine with formaldehyde and hydrogen chloride gas in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

化学反应分析

Types of Reactions: N-Methyltyramine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Secondary amines.

Substitution: Alkylated derivatives.

科学研究应用

Pharmacological Properties

NMT has been studied for its interaction with various receptors and its physiological effects:

- Pressor Agent : NMT is recognized as a potent pressor agent, capable of inducing significant increases in blood pressure. Studies have shown that doses as low as 1-2.5 μM can produce a blood pressure rise exceeding 130 mmHg in animal models . This effect is mediated through the release of norepinephrine (NE), suggesting potential applications in managing hypotension or as a stimulant in specific clinical settings.

- Gastrin Release Stimulation : Research indicates that NMT stimulates gastrin release, which enhances gastric acid secretion. This property was demonstrated in rat models, where NMT showed an effective dose (ED50) of approximately 10 μg/kg . This could have implications for digestive health and appetite regulation.

- Adrenoceptor Interaction : NMT exhibits activity as an α-adrenoreceptor antagonist, which may contribute to its effects on blood pressure and glucose metabolism . Its competitive inhibition at these receptors suggests potential roles in managing conditions related to adrenergic signaling.

Physiological Effects

The physiological effects of NMT extend to metabolic processes:

- Glucose Uptake : NMT has been shown to enhance glucose uptake in human adipocytes, similar to the effects observed with tyramine. This property indicates a potential role in metabolic health, particularly concerning insulin sensitivity and glucose homeostasis .

- Lipolytic Activity : While some studies suggest that NMT may inhibit lipolysis in certain contexts, it also appears to interact with insulin pathways to modulate glycerol release and glucose uptake . This duality presents opportunities for further research into its use in weight management strategies.

Applications in Dietary Supplements

NMT is often included in dietary supplements aimed at weight loss and athletic performance enhancement. However, the scientific evidence supporting these uses remains limited:

- Weight Loss : Although marketed for weight loss, there is insufficient evidence to conclusively support the efficacy of NMT for this purpose . Its role as a stimulant may contribute to increased energy expenditure, but more rigorous studies are needed.

- Athletic Performance : Similar to its application in weight loss, claims regarding improved athletic performance lack robust scientific backing. The stimulant properties may offer transient benefits; however, safety concerns regarding blood pressure elevation necessitate caution .

Safety and Side Effects

While NMT shows promise in various applications, safety considerations are paramount:

Case Studies and Research Findings

Several studies have highlighted the diverse effects of NMT:

作用机制

N-Methyltyramine hydrochloride exerts its effects primarily through the stimulation of adrenergic receptors. It promotes the release of norepinephrine, which supports energy levels and enhances alertness. It also interacts with various neurotransmitters, contributing to its stimulant properties . The compound’s mechanism involves the activation of β1 adrenergic receptors, leading to increased cardiac output and the release of renin from the kidneys .

相似化合物的比较

N-Methyltyramine hydrochloride is similar to other biogenic amines such as:

Phenylethylamine: This compound is structurally related and shares similar stimulant effects.

Synephrine: Another related compound with adrenergic agonist properties, commonly found in dietary supplements.

Uniqueness: this compound’s unique structure, with the N-methyl group, distinguishes it from other similar compounds by enhancing its adrenergic activity and making it more effective in stimulating the release of norepinephrine .

生物活性

N-Methyltyramine hydrochloride (NMT) is a protoalkaloid and a biogenic amine that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

N-Methyltyramine is the N-methyl derivative of tyramine, a well-known biogenic amine. It is found in various plant species, particularly in the Citrus genus, and is produced through the enzymatic action of phenylethanolamine N-methyltransferase. Its chemical structure allows it to interact with adrenergic receptors, primarily functioning as an α2-adrenoreceptor antagonist .

Pharmacological Effects

NMT exhibits several pharmacological effects that are significant for its biological activity:

- Appetite Stimulation : NMT has been shown to enhance appetite and digestion by stimulating gastrin and pancreatic secretions. This property may limit its use in weight-loss supplements as it promotes nutrient absorption rather than fat breakdown .

- Adrenergic Activity : As an α-adrenoreceptor antagonist, NMT can influence norepinephrine release. Studies have indicated that subcutaneous administration of NMT increases norepinephrine release in mice, although to a lesser extent than tyramine . It has also been noted to raise blood pressure and modulate heart contractility in animal models .

- Gastrin Release : NMT is a potent stimulant of gastrin release, with an effective dose (ED50) of approximately 10 μg/kg in rats. This leads to increased gastric acid secretion, highlighting its role in digestive physiology .

The mechanisms underlying the biological activity of NMT are multifaceted:

- Receptor Interactions : NMT acts as a competitive substrate for monoamine oxidase (MAO), influencing neurotransmitter metabolism. Its agonistic activity on trace amine-associated receptor 1 (TAAR1) further contributes to its pharmacological profile .

- Impact on Lipolysis : Research indicates that NMT inhibits lipolysis in rat models, suggesting a complex interaction with metabolic pathways related to fat storage and energy expenditure .

Case Studies and Research Findings

Several studies have explored the effects of NMT in various contexts:

- Gastric Function Enhancement : A study demonstrated that beer consumption, which contains NMT, significantly increased gastrin levels compared to control beverages. This finding underscores the compound's role in enhancing digestive processes .

- Pulmonary Fibrosis Model : In a rat model of bleomycin-induced pulmonary fibrosis, administration of amine hydrochlorides (including NMT) showed promising results in reducing lung fibrosis markers, indicating potential therapeutic applications beyond gastrointestinal effects .

- Lipolytic Studies : Investigations into the interplay between NMT and insulin revealed that while it does not stimulate lipolysis effectively, it may modulate glucose transport mechanisms, suggesting a nuanced role in metabolic regulation .

Summary Table of Biological Activities

属性

IUPAC Name |

4-[2-(methylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-10-7-6-8-2-4-9(11)5-3-8;/h2-5,10-11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZSSRZVHCKFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

370-98-9 (Parent) | |

| Record name | N-Methyltyramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50156642 | |

| Record name | Phenol, p-(2-(methylamino)ethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13062-76-5 | |

| Record name | Phenol, 4-[2-(methylamino)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13062-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyltyramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, p-(2-(methylamino)ethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLTYRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMF2Z5E3WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding N-Methyltyramine hydrochloride in multiple cactus species?

A1: The presence of this compound in both Ariocarpus kotschoubeyanus [] and Coryphantha ramillosa [], belonging to different genera within the Cactaceae family, suggests a potential role of this compound in these plants. While its specific function remains unclear, it could be involved in plant defense mechanisms, stress response, or even possess yet unknown pharmacological properties. Further research is needed to fully understand its biological significance.

Q2: The study mentions that other alkaloids were not detected in Ariocarpus kotschoubeyanus. What is the implication of this finding?

A2: The absence of other alkaloids commonly found in related Ariocarpus species within Ariocarpus kotschoubeyanus [] highlights the unique phytochemical profile of this specific species. This finding could be attributed to various factors, including genetic variations, environmental influences, or even distinct evolutionary pathways. Further comparative analysis of different Ariocarpus species, coupled with genetic studies, could provide valuable insights into the factors governing alkaloid biosynthesis and diversity within this genus.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。